molecular formula C4H2INO3 B2431002 5-Iodo-1,2-oxazole-3-carboxylic acid CAS No. 1935586-77-8

5-Iodo-1,2-oxazole-3-carboxylic acid

Cat. No.: B2431002
CAS No.: 1935586-77-8
M. Wt: 238.968
InChI Key: QSXFEBIJHCTRAW-UHFFFAOYSA-N
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Description

5-Iodo-1,2-oxazole-3-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds known as oxazoles. These compounds are characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of an iodine atom at the 5-position and a carboxylic acid group at the 3-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1,2-oxazole-3-carboxylic acid typically involves the iodination of 1,2-oxazole-3-carboxylic acid. One common method includes the following steps:

    Starting Material: 1,2-oxazole-3-carboxylic acid.

    Iodination: The reaction is carried out using iodine (I2) and a suitable oxidizing agent such as potassium iodate (KIO3) in an acidic medium. The reaction conditions often involve refluxing the mixture in acetic acid or another suitable solvent.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1,2-oxazole-3-carboxylic acid.

Scientific Research Applications

5-Iodo-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for bioactive molecules.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1,2-oxazole-3-carboxylic acid: Similar structure but with a bromine atom instead of iodine.

    5-Chloro-1,2-oxazole-3-carboxylic acid: Contains a chlorine atom at the 5-position.

    1,2-Oxazole-3-carboxylic acid: Lacks the halogen substituent.

Uniqueness

The presence of the iodine atom in 5-Iodo-1,2-oxazole-3-carboxylic acid imparts unique reactivity and properties compared to its bromine and chlorine analogs. Iodine’s larger atomic size and lower electronegativity can influence the compound’s chemical behavior, making it more suitable for specific applications, such as in radiolabeling for imaging studies.

Properties

IUPAC Name

5-iodo-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2INO3/c5-3-1-2(4(7)8)6-9-3/h1H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXFEBIJHCTRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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